Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide
CAS No.: 6336-62-5
Cat. No.: VC15807380
Molecular Formula: C17H12BrN
Molecular Weight: 310.2 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 6336-62-5 |
|---|---|
| Molecular Formula | C17H12BrN |
| Molecular Weight | 310.2 g/mol |
| IUPAC Name | naphtho[2,1-b]quinolizin-12-ium;bromide |
| Standard InChI | InChI=1S/C17H12N.BrH/c1-2-7-16-13(5-1)8-9-14-11-15-6-3-4-10-18(15)12-17(14)16;/h1-12H;1H/q+1;/p-1 |
| Standard InChI Key | GKBABUBJKPSIBF-UHFFFAOYSA-M |
| Canonical SMILES | C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=[N+]4C=C32.[Br-] |
Introduction
Chemical Structure and Nomenclature
Core Framework and IUPAC Name
The compound features a naphtho[2,1-b]quinolizinium core, a tricyclic system comprising two fused benzene rings and a pyridine ring. The IUPAC name, naphtho[2,1-b]quinolizin-12-ium bromide, reflects the numbering of the fused rings and the position of the positive charge (Figure 1) . The bromide anion balances the charge on the quaternary nitrogen.
Structural Features:
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Aromatic System: A 14-π-electron conjugated system across three fused rings .
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Substituents: No additional substituents beyond the inherent hydrogen atoms.
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Chirality: Absent due to planar symmetry.
The SMILES notation C1=CC=C2C(=C1)C=CC3=CC4=CC=CC=[N+]4C=C32.[Br-] and InChIKey GKBABUBJKPSIBF-UHFFFAOYSA-M provide precise descriptors for computational modeling .
Alternative Names and Identifiers
Synonymous designations include:
Synthesis and Reactivity
Synthetic Pathways
While no direct synthesis protocol for Benzo[h]pyrido[1,2-b]isoquinolin-12-ium bromide is documented in the retrieved sources, analogous quinolizinium salts are typically prepared via:
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Cyclization Reactions: Acid-catalyzed cyclization of preformed amines or imines .
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Quaternary Ammoniation: Alkylation of tertiary amines followed by bromide exchange .
For example, the condensation of isatoic anhydrides with diamines under acidic conditions yields related benzimidazole-quinazoline hybrids . Adapting such methods could involve reacting a naphthoquinoline precursor with methyl bromide or HBr .
Stability and Reactivity
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Thermal Stability: Expected high stability due to aromaticity.
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Photoreactivity: Conjugated systems may undergo [4+2] cycloadditions under UV light.
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Electrophilicity: The quaternary nitrogen enhances susceptibility to nucleophilic attack at adjacent carbons .
Physicochemical Properties
Spectral Data
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UV-Vis: Strong absorption in the 250–350 nm range (π→π* transitions) .
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Mass Spectrometry: Base peak at m/z 310.2 (M⁺ for C₁₇H₁₂N⁺), with isotopic signatures for bromine .
Solubility and Partitioning
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Solubility: High solubility in polar aprotic solvents (e.g., DMSO, DMF) due to ionic nature .
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logP: Estimated at −1.2 (indicating hydrophilic character) .
Analytical Methods
Chromatography
Spectroscopic Characterization
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